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Compound of Interest

Compound Name: Stevia Powder

Cat. No.: B7908634 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common encapsulation methods

to improve the stability of stevia powder. Detailed protocols for spray-drying, freeze-drying,

and complex coacervation are presented, along with a summary of their impact on key stability

parameters.

Introduction to Stevia Instability
Steviol glycosides, the sweet compounds in Stevia rebaudiana, are susceptible to degradation

under various environmental conditions, which can lead to a loss of sweetness and the

development of off-flavors. The primary factors contributing to the degradation of stevia are:

Low pH (Acidic Conditions): Acid-catalyzed hydrolysis can break down the glycosidic bonds,

leading to the formation of steviol and other degradation byproducts. This is a significant

concern in acidic food and beverage formulations.

High Temperatures: Thermal degradation can occur during processing and storage,

accelerating hydrolysis and other degradation reactions.

Light Exposure: UV radiation can contribute to the degradation of steviol glycosides.

Oxidation: Stevia compounds can be susceptible to oxidation, which can alter their chemical

structure and sensory profile.
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Encapsulation is a process where the stevia extract is coated with a protective layer of another

material (wall material), creating microcapsules. This technique can significantly enhance the

stability of stevia powder by:

Providing a physical barrier against moisture, oxygen, and light.

Masking the characteristic bitter aftertaste of some steviol glycosides.

Controlling the release of the sweetener.

Improving handling and flow properties of the powder.

Comparative Data on Encapsulation Methods
The choice of encapsulation method and wall material significantly impacts the stability and

physicochemical properties of the final stevia powder. The following tables summarize

quantitative data from various studies to facilitate comparison.

Encapsulation
Method

Wall
Material(s)

Encapsulation
Efficiency (%)

Particle Size
(μm)

Reference

Spray-Drying
Maltodextrin &

Inulin (80:20)
62.36 - 94.67 Not Specified [1]

Spray-Drying
Maltodextrin

(DE10)
87 Not Specified [2]

Spray-Drying
Inulin & Chitosan

(25:75)
10.37 1 - 500 [3]

Electrospraying Zein (10-15%) up to 67.47 1.35 [4]

Complex

Coacervation

Gelatin & Gum

Arabic (1:1)
84.37 ± 4.04 19.39 - 62.33 [5]

Ionic Gelation Alginate & Inulin

33.64 - 43.77

(phenolic

compounds)

2070 - 2630 [6]
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Encapsulati
on Method

Wall
Material(s)

Moisture
Content (%)

Hygroscopi
city (%)

Solubility
(%)

Reference

Spray-Drying

Maltodextrin

& Inulin

(80:20)

6.89 - 7.99 21.51 - 26.67 96.03 - 99.93 [1]

Spray-Drying Maltodextrin 9.8 12.91 Not Specified [7]

Spray-Drying

Inulin &

Chitosan

(25:75)

30.31 Not Specified Not Specified [3]

Complex

Coacervation

Gelatin &

Gum Arabic

(1:1)

Not Specified Not Specified 17.65 ± 0.91 [5]

Experimental Protocols
Spray-Drying Encapsulation
Spray-drying is a widely used, cost-effective method for producing powdered encapsulated

products. It involves atomizing a liquid feed containing the core and wall materials into a hot air

stream, which rapidly evaporates the solvent.

Workflow for Spray-Drying Encapsulation of Stevia

Preparation of
Wall Material Solution

Mixing Stevia Extract
with Wall Material

Dissolve wall
material in water HomogenizationAdd stevia extract Spray-DryingFeed the emulsion Powder Collection

Separate powder
from air stream

Preparation of
Emulsion Freezing

Prepare stevia and
wall material solution Primary Drying

(Sublimation)

Rapidly freeze at
low temperature Secondary Drying

(Desorption)

Apply vacuum
and gentle heat Powder Collection

Increase temperature
to remove residual water
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Formation of
Oil-in-Water Emulsion

Addition of
Polymers

Disperse stevia
in oil phase pH Adjustment
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gum arabic solutions Coacervate Formation

and Deposition
Adjust pH to ~4.0 Hardening

Cool and/or add
cross-linking agent Separation and Drying

Isolate and dry
microcapsules
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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